molecular formula C6H13NO8S B3367977 D-Galactosamine-6-O-sulfate CAS No. 20257-10-7

D-Galactosamine-6-O-sulfate

Cat. No.: B3367977
CAS No.: 20257-10-7
M. Wt: 259.24 g/mol
InChI Key: KRCSEEITTBNSQS-KCDKBNATSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

D-Galactosamine-6-O-sulfate is a sulfated derivative of D-galactosamine, a type of amino sugar. This compound is part of the glycosaminoglycan family, which are long unbranched polysaccharides consisting of repeating disaccharide units. This compound is particularly significant due to its role in various biological processes and its presence in the extracellular matrix of animal tissues .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-Galactosamine-6-O-sulfate typically involves the sulfation of D-galactosamine. One common method is the reaction of D-galactosamine with sulfur trioxide-pyridine complex in an aprotic solvent such as dimethylformamide (DMF). The reaction is carried out under controlled temperature conditions to ensure selective sulfation at the 6-O position .

Industrial Production Methods

Industrial production of this compound often involves enzymatic methods due to their specificity and efficiency. Enzymes such as chondroitin 6-sulfotransferase can be used to transfer sulfate groups to the 6-O position of D-galactosamine residues in glycosaminoglycans .

Chemical Reactions Analysis

Types of Reactions

D-Galactosamine-6-O-sulfate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

D-Galactosamine-6-O-sulfate has a wide range of applications in scientific research:

Mechanism of Action

D-Galactosamine-6-O-sulfate exerts its effects primarily through its interaction with proteins and enzymes. It binds to specific receptors on cell surfaces, influencing cell signaling pathways and modulating biological processes such as inflammation and tissue repair. The sulfate group enhances its binding affinity to proteins, making it a crucial component in various biochemical interactions .

Comparison with Similar Compounds

Similar Compounds

    N-Acetyl-D-galactosamine-4-O-sulfate: Another sulfated amino sugar with similar biological roles but different sulfation patterns.

    Chondroitin sulfate: A glycosaminoglycan with sulfation at different positions, widely used in medical and cosmetic applications.

    Keratan sulfate: A sulfated glycosaminoglycan found in cartilage and corneal tissues.

Uniqueness

D-Galactosamine-6-O-sulfate is unique due to its specific sulfation at the 6-O position, which imparts distinct biochemical properties and interactions compared to other sulfated glycosaminoglycans. This specificity makes it valuable in targeted biological and medical applications .

Properties

IUPAC Name

[(2R,3R,4R,5R)-5-amino-2,3,4-trihydroxy-6-oxohexyl] hydrogen sulfate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO8S/c7-3(1-8)5(10)6(11)4(9)2-15-16(12,13)14/h1,3-6,9-11H,2,7H2,(H,12,13,14)/t3-,4+,5+,6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRCSEEITTBNSQS-KCDKBNATSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C=O)N)O)O)O)OS(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@@H]([C@@H]([C@H](C=O)N)O)O)O)OS(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO8S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20628705
Record name 2-Amino-2-deoxy-6-O-sulfo-D-galactose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20628705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20257-10-7
Record name 2-Amino-2-deoxy-6-O-sulfo-D-galactose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20628705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
D-Galactosamine-6-O-sulfate
Reactant of Route 2
Reactant of Route 2
D-Galactosamine-6-O-sulfate
Reactant of Route 3
D-Galactosamine-6-O-sulfate
Reactant of Route 4
D-Galactosamine-6-O-sulfate
Reactant of Route 5
D-Galactosamine-6-O-sulfate
Reactant of Route 6
D-Galactosamine-6-O-sulfate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.